4-nitro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide core with a nitro group and a tetrazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves the reaction of 4-nitrobenzoic acid with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) for azide substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 4-amino-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
4-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group and tetrazole ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-1,2,3-triazole: Similar in structure but with a triazole ring instead of a tetrazole ring.
4-Nitro-1H-pyrazole: Contains a pyrazole ring instead of a tetrazole ring.
4-Nitro-1H-1,2,4-triazole: Another nitrogen-rich compound with a triazole ring.
Uniqueness
4-NITRO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to its combination of a nitro group and a tetrazole ring, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring high thermal stability and energetic performance .
Properties
Molecular Formula |
C14H10N6O3 |
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Molecular Weight |
310.27 g/mol |
IUPAC Name |
4-nitro-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10N6O3/c21-14(10-1-5-13(6-2-10)20(22)23)16-11-3-7-12(8-4-11)19-9-15-17-18-19/h1-9H,(H,16,21) |
InChI Key |
WYHSKRUWGGMJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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